molecular formula C7H7BrFNO B12839685 (3-Amino-5-bromo-2-fluorophenyl)methanol

(3-Amino-5-bromo-2-fluorophenyl)methanol

Cat. No.: B12839685
M. Wt: 220.04 g/mol
InChI Key: OJSJRMRYGNETRT-UHFFFAOYSA-N
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Description

(3-Amino-5-bromo-2-fluorophenyl)methanol is an aromatic compound with a unique structure that includes an amino group, a bromine atom, and a fluorine atom attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-bromo-2-fluorophenyl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoroaniline to introduce the bromine atom at the 5-position. This is followed by the introduction of the methanol group through a nucleophilic substitution reaction. The final step involves the protection and deprotection of the amino group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-bromo-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3-amino-5-bromo-2-fluorobenzaldehyde or 3-amino-5-bromo-2-fluorobenzoic acid.

    Reduction: Formation of 3-amino-5-bromo-2-fluoroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-5-bromo-2-fluorophenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Amino-5-bromo-2-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-fluorophenyl)methanol: Similar structure but lacks the amino group.

    (5-Amino-2-bromo-3-fluorophenyl)methanol: Similar structure but with different positions of the amino and fluorine groups.

Uniqueness

(3-Amino-5-bromo-2-fluorophenyl)methanol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups in this particular configuration can result in unique reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

(3-amino-5-bromo-2-fluorophenyl)methanol

InChI

InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3,10H2

InChI Key

OJSJRMRYGNETRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)N)Br

Origin of Product

United States

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